

Application Notes and Protocols: Experimental Protocol for Miyaura Borylation of Thiadiazoles

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Compound of Interest

Compound Name: (1,3,4-Thiadiazol-2-yl)boronic acid

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Introduction

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl- and heteroaryl boronate esters. These compounds are versatile intermediates, particularly in the subsequent Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This application note provides a detailed experimental protocol for the Miyaura borylation of halogenated thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The following protocols and data are based on established methodologies and provide a framework for the successful synthesis of thiadiazole boronate esters.

Data Presentation

The efficiency of the subsequent Suzuki-Miyaura coupling is indicative of a successful initial Miyaura borylation. The following table summarizes the yields for the two-step, one-pot borylation and Suzuki-Miyaura coupling of a halo-thiadiazole with various arylboronic acids. This data demonstrates the utility of the in situ generated thiadiazole boronate ester in forming a diverse range of substituted thiadiazoles.



| Entry | Arylboronic Acid | Product | Yield (%) |
|-------|--|--|-------------------------|
| 1 | Phenylboronic acid | 3-amino-5-phenyl- imidazo[1,2-d][1][2] [3]thiadiazole | 60 |
| 2 | 4- Methoxyphenylboronic acid | 3-amino-5-(4- methoxyphenyl)- imidazo[1,2-d][1][2] [3]thiadiazole | 75 |
| 3 | 4-Nitrophenylboronic acid | 3-amino-5-(4- nitrophenyl)- imidazo[1,2-d][1][2] [3]thiadiazole | 40 |
| 4 | 4-Fluorophenylboronic acid | 3-amino-5-(4- fluorophenyl)- imidazo[1,2-d][1][2] [3]thiadiazole | 38 |
| 5 | Thiophene-3-boronic acid | 3-amino-5-(thiophen- 3-yl)-imidazo[1,2-d][1] [2][3]thiadiazole | 71 |
| 6 | 4- (hydroxymethyl)pheny Iboronic acid (THP protected) | 3-amino-5-(4- (hydroxymethyl)pheny l)-imidazo[1,2-d][1][2] [3]thiadiazole | 59 (after deprotection) |

Table 1: Isolated yields of 3,5-disubstituted imidazo[1,2-d][1][2][3]thiadiazoles from the one-pot Miyaura borylation/Suzuki-Miyaura coupling of 5-iodo-3-amino-imidazo[1,2-d][1][2] [3]thiadiazole with various boronic acids.[3]

Experimental Protocols

This section details the materials and methods for the Miyaura borylation of a halogenated thiadiazole, followed by an in-situ Suzuki-Miyaura coupling.



Materials

- Substrate: 5-lodo-3-substituted-imidazo[1,2-d][1][2][3]thiadiazole
- Boron Source: Bis(pinacolato)diboron (B₂pin₂)
- Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂)
- Ligand: Xantphos
- Base: Cesium carbonate (Cs₂CO₃)
- Solvent: 1,4-Dioxane (anhydrous)
- Arylating Agent: Substituted arylboronic acid
- Reaction Vessels: Microwave reaction vials
- Purification: Silica gel for column chromatography

General Procedure for Microwave-Assisted Miyaura Borylation and Subsequent Suzuki-Miyaura Coupling

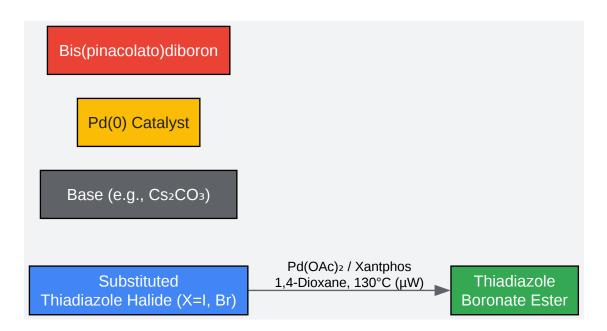
- Reaction Setup: To a microwave reaction vial, add the 5-iodo-3-substituted-imidazo[1,2-d][1]
 [2][3]thiadiazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), palladium(II) acetate (0.1 eq.),
 Xantphos (0.2 eq.), and cesium carbonate (2.0 eq.).
- Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the substrate).
- Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.
- Initial Borylation (Microwave Irradiation): Place the reaction vial in a microwave reactor and heat the mixture to 130°C for 30-60 minutes.
- Addition of Coupling Partner: After cooling the reaction mixture to room temperature, add the respective arylboronic acid (1.2 eq.).



- Suzuki-Miyaura Coupling (Microwave Irradiation): Reseal the vial and heat the mixture again in the microwave reactor at 130°C for 1 hour.[3]
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture
 with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous
 sodium sulfate and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-disubstituted imidazo[1,2-d][1][2][3]thiadiazole.[3]

Mandatory Visualization

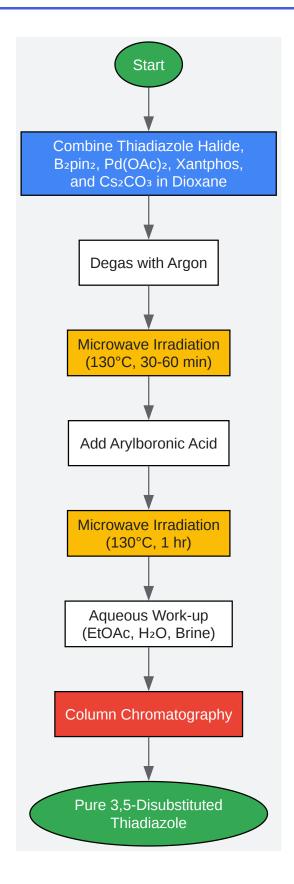
The following diagrams illustrate the key chemical transformation and the experimental workflow.



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Caption: General scheme for the Miyaura borylation of a substituted halo-thiadiazole.





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Caption: Workflow for the one-pot Miyaura borylation and Suzuki-Miyaura coupling.



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References

- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions PMC [pmc.ncbi.nlm.nih.gov]
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